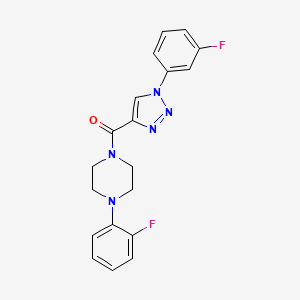
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an analogue of FPMINT, with modifications in the N-naphthalene moiety . It has been studied for its inhibitory effects on equilibrative nucleoside transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazol-4-yl group attached to a 3-fluorophenyl group, and a piperazin-1-yl group attached to a 2-fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- A series of novel triazole analogues of piperazine, including structures related to the query compound, have been synthesized from triazole-carboxylic acid and arylpiperazine. These compounds were characterized by IR, H, C NMR, and MS data, indicating a broad methodological approach for synthesizing complex molecules with potential biological activities (Nagaraj, Srinivas, & Rao, 2018).
Biological Activity and Potential Therapeutic Applications
- The antibacterial activity of these synthesized compounds was evaluated against human pathogenic bacteria, where compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth. This suggests potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
- Another study focused on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted techniques, highlighting an efficient approach for regioselective synthesis with potential applications in creating strategic intermediates for further drug development (Moreno-Fuquen et al., 2019).
- Compounds with fluorescence logic gate functionalities were synthesized, demonstrating applications in probing cellular microenvironments and protein interfaces, which could be relevant for diagnostic and therapeutic applications in biomedicine (Gauci & Magri, 2022).
Anticancer and Antituberculosis Studies
- Synthesis and evaluation of β-carboline derivatives for inhibition activity against HIV-1 and HIV-2 strains revealed selective inhibition of the HIV-2 strain. These findings support the potential of such compounds in antiviral therapy (Ashok et al., 2015).
- A study on the synthesis and antitumor activity of a related compound showed distinct inhibition on the proliferation of various cancer cell lines, indicating the potential of these compounds in cancer therapy (Tang & Fu, 2018).
Mecanismo De Acción
This compound acts as an inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 . It reduces Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . Therefore, similar to FPMINT, it is an irreversible and non-competitive inhibitor .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(12-14)26-13-17(22-23-26)19(27)25-10-8-24(9-11-25)18-7-2-1-6-16(18)21/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMERLNLMGQKCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
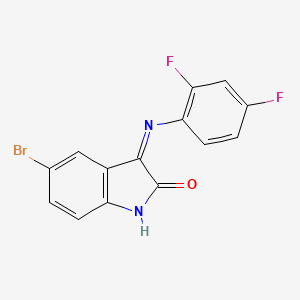
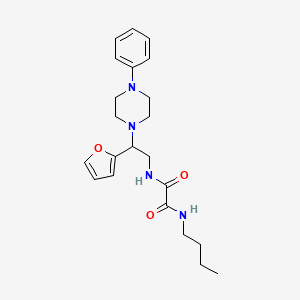
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)
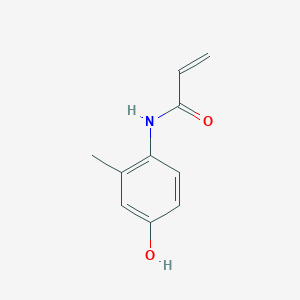
![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)

![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)

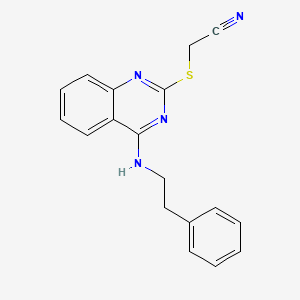
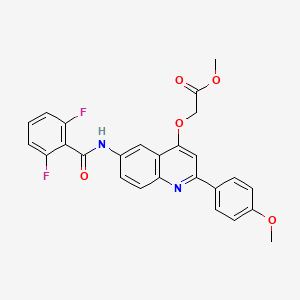
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)
